Dipraglurant - 872363-17-2

Dipraglurant

Catalog Number: EVT-265640
CAS Number: 872363-17-2
Molecular Formula: C16H12FN3
Molecular Weight: 265.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dipraglurant (formerly known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Developed by Addex Therapeutics, Dipraglurant acts by binding to a site distinct from the glutamate binding site on the mGluR5 receptor, thereby reducing the receptor's activity. [, ] This mechanism distinguishes Dipraglurant from competitive antagonists that directly block glutamate binding. Dipraglurant exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it suitable for central nervous system research. [, ]

Mechanism of Action

Dipraglurant acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Instead of directly competing with glutamate, the endogenous ligand of mGluR5, Dipraglurant binds to an allosteric site on the receptor. [, ] This binding alters the receptor's conformation, reducing its affinity for glutamate and decreasing its signaling activity. [] Consequently, Dipraglurant dampens the effects of glutamate, an excitatory neurotransmitter, without completely abolishing mGluR5 function. []

Applications

Parkinson’s Disease and Levodopa-Induced Dyskinesia

Dipraglurant has shown promise in preclinical and clinical studies for treating Levodopa-Induced Dyskinesia (LID) in Parkinson's disease (PD). [, , , , , ] In a MPTP-lesioned macaque model of LID, Dipraglurant effectively reduced dyskinesia severity, targeting both chorea and dystonia components. [, ] This efficacy translated to human clinical trials, where Dipraglurant demonstrated safety, tolerability, and significant reduction in LID severity in PD patients. [, , ]

Other Movement Disorders

Preliminary research suggests potential applications for Dipraglurant in other movement disorders like blepharospasm. [, ] Although an exploratory trial did not demonstrate significant clinical benefits in blepharospasm, it offered valuable insights for designing future trials. [] Dipraglurant's potential in treating dystonia has been highlighted, emphasizing the need for robust clinical trials to solidify its therapeutic role. []

Non-Motor Symptoms in Parkinson’s Disease

Beyond motor symptoms, Dipraglurant has shown potential for addressing non-motor symptoms (NMS) commonly associated with PD. [] Preclinical studies in rodent models indicate that Dipraglurant might exert anxiolytic and antidepressant-like effects. [, ] For instance, it reduced anxiety-like behaviors in the Vogel conflict-drinking model and decreased immobility time in the forced swim test, suggesting potential benefits for managing anxiety and depression in PD patients. []

Future Directions

Optimizing Treatment Regimens

Further research is needed to optimize Dipraglurant's dosing regimen for different patient populations and disease stages. [] Exploring combination therapies with existing PD medications could potentially enhance efficacy and minimize side effects.

Mavoglurant

Compound Description: Mavoglurant is a selective mGlu5 NAM that has been evaluated in clinical trials for various neurological and psychiatric disorders .

Basimglurant

Compound Description: Basimglurant is another selective mGlu5 NAM that has undergone clinical trials for treating Fragile X syndrome and other conditions .

Relevance: Sharing the mGlu5 NAM classification with Dipraglurant, Basimglurant emphasizes the potential of this drug class in addressing neurological disorders. Similar to Mavoglurant, Basimglurant displayed different binding kinetics compared to Dipraglurant, specifically exhibiting long receptor residence times . This distinction highlights the diverse pharmacological properties within this class, even among compounds with the same target.

STX107

Compound Description: STX107 acts as an mGlu5 NAM and has been investigated for its therapeutic potential in anxiety and other disorders .

Fenobam

Compound Description: Fenobam is an anxiolytic drug that acts as an mGlu5 NAM .

Remeglurant & (RS)-Remeglurant

Compound Description: Remeglurant and its enantiomer (RS)-Remeglurant are mGlu5 NAMs investigated for potential therapeutic applications .

Relevance: Both compounds, belonging to the mGlu5 NAM class like Dipraglurant, underscore the significance of this mechanism in modulating glutamate signaling. Notably, (RS)-Remeglurant displayed a bias towards mGlu5 receptor internalization and away from ERK1/2 phosphorylation, a signaling pathway implicated in various cellular processes. In contrast, Dipraglurant exhibited a bias towards receptor internalization . This difference highlights the diverse signaling pathway preferences within this drug class, impacting their overall therapeutic effects.

AZD2066

Compound Description: AZD2066 is an mGlu5 NAM that has been explored in clinical trials for major depressive disorder .

F169521 & F1699611

Compound Description: Both F169521 and F1699611 are mGlu5 NAMs that have been investigated preclinically .

HTL0014242

Compound Description: HTL0014242 represents a new drug candidate that acts as an mGlu5 NAM .

ADX71149

Compound Description: ADX71149 is an mGlu2 positive allosteric modulator (PAM) that demonstrated safety, tolerability, and promising top-line data in a Phase IIa monotherapy study in schizophrenic patients .

Properties

CAS Number

872363-17-2

Product Name

Dipraglurant

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine

Molecular Formula

C16H12FN3

Molecular Weight

265.28 g/mol

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

Solubility

Soluble in DMSO, not in water

Synonyms

ADX-48621; ADX48621; ADX 48621; Dipraglurant

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.